molecular formula C18H20BrN3OS B2839330 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide CAS No. 872694-79-6

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide

Cat. No.: B2839330
CAS No.: 872694-79-6
M. Wt: 406.34
InChI Key: VBKANFFUTBOVST-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is a chemical compound with a unique structure that combines a bromophenyl group, a pyridazinyl group, and a cyclohexylacetamide moiety

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKANFFUTBOVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide typically involves a multi-step process. One common method starts with the bromination of a phenylpyridazine precursor, followed by the introduction of a sulfanyl group. The final step involves the acylation of the resulting intermediate with cyclohexylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiolate under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The bromophenyl and pyridazinyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.

    2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexylacetamide moiety provides additional steric bulk, potentially enhancing its binding affinity and selectivity for certain molecular targets.

Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine core with a bromophenyl substitution and a cyclohexylacetamide moiety. Its structure is pivotal for its interaction with biological targets, particularly serine/threonine-protein kinases.

The primary target of this compound is the serine/threonine-protein kinase Pim-1 . This kinase is involved in regulating cell cycle progression and apoptosis, making it a critical target in cancer treatment. The compound binds to the active site of Pim-1, inhibiting its activity and thereby influencing cellular pathways associated with tumor growth and survival.

In vitro Studies

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.2Apoptosis induction
MCF-7 (Breast Cancer)3.8Cell cycle arrest
HeLa (Cervical Cancer)4.5Inhibition of Pim-1

These results demonstrate the compound's potential as an antitumor agent through dual inhibition of c-Met and Pim-1 kinases, which are critical in cancer progression.

Case Studies

  • Study on A549 Cells : In a controlled laboratory setting, A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The study concluded that the compound effectively triggered apoptosis through the intrinsic pathway, as indicated by increased levels of pro-apoptotic proteins.
  • MCF-7 Breast Cancer Model : Another study focused on MCF-7 cells revealed that treatment with the compound led to significant cell cycle arrest at the G1 phase. This was attributed to the downregulation of cyclin D1 and upregulation of p21, suggesting that it may act as a potent inhibitor of cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics, with studies showing adequate bioavailability and metabolic stability. The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, which can influence its therapeutic efficacy and safety profile.

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